2-Azidoadamantane
Description
Significance of Adamantane (B196018) Scaffolds in Modern Organic Chemistry
Adamantane, a tricyclic saturated hydrocarbon with the chemical formula C₁₀H₁₆, is characterized by its rigid, cage-like structure resembling a fragment of the diamond crystal lattice pensoft.netresearchgate.netpublish.csiro.auwikipedia.orgrsc.orgresearchgate.netresearchgate.netuq.edu.au. This unique three-dimensional architecture imparts several advantageous properties, making adamantane and its derivatives highly valuable in various scientific disciplines, particularly in medicinal chemistry and materials science pensoft.netresearchgate.netpublish.csiro.aursc.orgresearchgate.netresearchgate.netnih.govontosight.ainih.gov.
The inherent rigidity and lipophilicity of the adamantane core are instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of molecules into which it is incorporated pensoft.netresearchgate.netpublish.csiro.auresearchgate.netnih.govontosight.ai. This scaffold can improve drug bioavailability, increase metabolic stability by shielding adjacent functional groups, and optimize drug distribution in biological systems pensoft.netresearchgate.netpublish.csiro.auresearchgate.netnih.govontosight.ai. Consequently, adamantane derivatives have found widespread application in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, and neuroprotective effects researchgate.netresearchgate.netnih.govontosight.aiontosight.ai. Beyond medicinal chemistry, adamantane's structural attributes make it a crucial building block for creating advanced materials, drug delivery systems (such as liposomes and dendrimers), and nanostructures pensoft.netresearchgate.netwikipedia.orgrsc.orgresearchgate.net. Its utility also extends to polymer science, as a reference standard in NMR spectroscopy, and in specialized applications like extending the lifespan of laser gain media pensoft.net.
Overview of Azide (B81097) Functional Group Reactivity in Chemical Synthesis
The azide functional group (–N₃) is a nitrogen-rich moiety known for its high energy content and diverse chemical reactivity, making it a cornerstone in modern organic synthesis wikipedia.orgbaseclick.eunottingham.ac.ukmasterorganicchemistry.comwikipedia.org. Organic azides are versatile intermediates that can be readily synthesized, often via nucleophilic substitution reactions using sodium azide (NaN₃) or trimethylsilyl (B98337) azide wikipedia.orgbaseclick.eunottingham.ac.uktutorchase.comorganic-chemistry.org.
The reactivity of the azide group is characterized by several key transformations:
Reduction to Amines: Azides can be efficiently reduced to primary amines, most notably through the Staudinger reaction, which involves treatment with phosphines (e.g., triphenylphosphine) followed by hydrolysis wikipedia.orgbaseclick.eunottingham.ac.ukwikipedia.orgorganicchemistrytutor.com. This makes azides valuable "protected amine" synthons.
Cycloaddition Reactions: Azides are 1,3-dipoles and readily participate in cycloaddition reactions, most famously the Huisgen 1,3-dipolar cycloaddition with alkynes wikipedia.orgbaseclick.euwikipedia.orgbroadpharm.comaatbio.compcbiochemres.comwikipedia.orgorganic-chemistry.org. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of "click chemistry" reactions, enabling the efficient formation of stable triazole rings under mild conditions baseclick.eubroadpharm.comaatbio.compcbiochemres.comwikipedia.orgorganic-chemistry.org.
Nitrogen Extrusion: Azides can undergo thermal or photochemical decomposition, extruding molecular nitrogen (N₂) to generate highly reactive nitrenes or participating in rearrangements like the Curtius rearrangement to form isocyanates wikipedia.orgbaseclick.eumasterorganicchemistry.com.
Nucleophilic Substitution: The azide anion (N₃⁻) itself acts as a potent nucleophile, enabling its introduction into organic molecules through SN2 reactions with halides or tosylates wikipedia.orgmasterorganicchemistry.comwikipedia.orgtutorchase.com.
While highly useful, it is important to note that some organic azides, particularly those with low molecular weight or high nitrogen content, can be hazardous and potentially explosive wikipedia.orgnottingham.ac.uk.
Research Trajectories and Scholarly Contributions Involving 2-Azidoadamantane
This compound combines the structural advantages of the adamantane cage with the synthetic utility of the azide group, positioning it as a valuable intermediate in academic research. Its study has focused on efficient synthesis methods, exploration of its reactivity in key organic transformations, and its application as a building block for more complex molecular architectures.
Synthesis of this compound: Several synthetic routes have been established for accessing this compound. A common approach involves the nucleophilic substitution of a leaving group at the 2-position of adamantane with an azide source organic-chemistry.orgclockss.orgguidechem.com. For instance, 2-bromoadamantane (B1268071) can react with sodium azide in the presence of stannic chloride clockss.org. Alternatively, 2-adamantanol (B149831) can be converted to this compound using sodium azide under strongly acidic conditions, often in a mixture of sulfuric acid and chloroform (B151607) lookchem.com. Another method utilizes the reaction of adamantane with azidotrimethylsilane (B126382) catalyzed by trifluoroacetic acid .
Reactivity and Applications: The research involving this compound highlights its versatility as a synthetic intermediate:
Precursor to 2-Aminoadamantane: The azide group can be readily reduced to an amine, yielding 2-aminoadamantane, which itself is a relevant compound in medicinal chemistry .
Participation in Click Chemistry: Like other organic azides, this compound can engage in azide-alkyne cycloaddition reactions, leading to the formation of substituted triazole derivatives wikipedia.orgorganic-chemistry.org.
Schmidt Rearrangement and Heterocycle Synthesis: The compound serves as a precursor in Schmidt rearrangements and acidolytic ring expansions, facilitating the synthesis of nitrogen-containing heterocycles such as azepines and azahomoadamantenes clockss.orggoogle.com. These transformations are crucial for constructing complex molecular frameworks.
Building Block for Complex Molecules: this compound acts as a valuable building block in the synthesis of diverse molecules and polymers chemimpex.comottokemi.comresearchgate.net. Its rigid adamantane backbone can influence regioselectivity and enhance thermal stability in subsequent reactions.
Antimicrobial Activity: Studies have indicated that azidoadamantanes, including derivatives of this compound, can exhibit significant antimicrobial properties against various bacterial and fungal strains .
Synthesis of Strained Molecules: Related compounds like 1-azidoadamantane (B1269512) have been employed as synthons for constructing "Anti-Bredt" strained molecules, illustrating the utility of azidoadamantanes in exploring challenging molecular architectures ottokemi.com.
The scholarly contributions underscore this compound's role as a functionalized adamantane derivative, enabling access to a range of important chemical structures through well-established synthetic methodologies.
Data Tables
Table 1: Common Synthesis Routes for this compound
| Starting Material | Reagent(s) | General Conditions | Key Product Formed | Reference(s) |
| 2-Bromoadamantane | Sodium Azide (NaN₃), Stannic Chloride (SnCl₄) | Not specified | This compound | clockss.org |
| 2-Adamantanol | Sodium Azide (NaN₃), H₂SO₄/CHCl₃ | Strong acidic conditions | This compound | lookchem.com |
| Adamantane | Azidotrimethylsilane, Trifluoroacetic Acid | Mild conditions | This compound | |
| 2-Adamantanol | Sodium Azide (NaN₃), 95% H₂SO₄/CHCl₃ | Acidolytic conditions | This compound | lookchem.com |
Table 2: Key Reactions and Products of this compound
| Reaction Type | Reagents/Conditions | Primary Product(s) | Significance | Reference(s) |
| Reduction | Reducing agents (e.g., LiAlH₄) | 2-Aminoadamantane | Synthesis of amines, useful in medicinal chemistry | |
| Cycloaddition (Azide-Alkyne) | Alkynes, Cu(I) catalyst (for CuAAC) | Triazole derivatives | "Click chemistry" for bioconjugation, materials science, drug discovery | wikipedia.orgorganic-chemistry.org |
| Schmidt Rearrangement / Acidolysis | Acidic conditions (e.g., H₂SO₄) | Azepines, Azahomoadamantenes | Synthesis of nitrogen-containing heterocycles, ring expansion reactions | clockss.orggoogle.com |
| Building Block | Various synthetic transformations | Complex molecules, polymers, strained molecules | Versatile intermediate for constructing diverse organic structures | chemimpex.comottokemi.com |
| Antimicrobial Evaluation | Microbial strains | Azidoadamantane derivatives | Investigation of potential biological activity |
Structure
2D Structure
Properties
IUPAC Name |
2-azidoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMHNOXGUUDEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azidoadamantane and Its Adamantyl Azide Congeners
Direct Azidation Approaches
These methods involve the direct replacement of a leaving group or the transformation of a nitrogen-containing functional group into an azide (B81097).
Nucleophilic substitution is a common strategy for introducing the azide group, typically employing an azide salt as the nucleophile.
The SN2 mechanism is generally favored for primary and secondary alkyl halides or sulfonates. For adamantane (B196018) systems, which are tertiary in nature at bridgehead positions and secondary at bridge positions, SN2 reactions can occur, though carbocation formation (SN1) is often competitive or dominant, especially at bridgehead positions.
From Halides: 1-Bromoadamantane (B121549) can react with sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to yield 1-azidoadamantane (B1269512). While this reaction can proceed, yields can be moderate, and longer reaction times or catalysts might be employed to improve efficiency acs.orgscispace.com. For instance, the use of zinc chloride as a catalyst has been reported to improve the reaction rate of direct substitution of 1-bromoadamantane with sodium azide lookchem.com.
From Sulfonates: Adamantyl sulfonates, such as tosylates or mesylates, can also serve as substrates for SN2 displacement by azide ions. These are often prepared from the corresponding alcohols.
A comparative study highlights that while 1-azidoadamantane has been prepared via direct substitution of 1-bromoadamantane with sodium azide in DMSO, the yield is moderate, and alternative methods like diazo-transfer are also employed lookchem.com.
Tertiary alkyl systems, including adamantane derivatives at bridgehead (e.g., 1-position) or bridge (e.g., 2-position) positions, are prone to carbocation formation under acidic conditions. This can facilitate SN1-type azidation reactions.
From Alcohols: The reaction of adamantane alcohols with azide sources in the presence of strong acids or Lewis acids is a prominent method. For example, 1-adamantanol (B105290) can be treated with sodium azide in concentrated sulfuric acid (e.g., 57% H₂SO₄) in a chloroform (B151607) mixture to yield 1-azidoadamantane in high yields acs.orglookchem.com. This reaction likely proceeds via protonation of the alcohol, followed by loss of water to form a stable adamantyl carbocation, which is then trapped by the azide ion. Similar conditions have been used for other bridgehead alcohols, such as 3,5-dimethyl-1-adamantanol (B133686) and 3,5,7-trimethyl-1-adamantanol acs.org.
Lewis Acid Catalysis: Lewis acids can also promote the formation of carbocations from alcohols or halides, enabling SN1 azidation. For instance, reactions involving trimethylsilyl (B98337) azide (TMSN₃) and stannic chloride (SnCl₄) have been used for the azidation of 2-bromoadamantane (B1268071), suggesting a Lewis acid-catalyzed pathway clockss.org.
A key study by Sasaki et al. demonstrated that various bridgehead alcohols can be converted to the corresponding azides in high yields using sodium azide in 57% H₂SO₄-CHCl₃ mixtures acs.org. This method is considered convenient and efficient for preparing bridgehead azides.
Diazo-transfer reactions involve the conversion of primary amines to azides using specific azidating reagents.
From 2-Aminoadamantane: 2-Aminoadamantane can be converted to 2-azidoadamantane using diazo-transfer reagents, such as tosyl azide (TsN₃) or other sulfonyl azides. This method is known to require anhydrous conditions and can sometimes involve longer reaction times lookchem.comclockss.org. The reaction typically involves the formation of a sulfonylhydrazide intermediate, which then eliminates the sulfinic acid to form the azide.
Quast and Eckert have utilized diazo-transfer methods for the synthesis of 1-azidoadamantane from 1-aminoadamantane, noting the need for vigorous anhydrous conditions lookchem.com.
This pathway is less clearly defined by the term "bridge azides" as a direct precursor but can be inferred from reactions involving adamantane alcohols under acidic conditions that lead to azides, potentially involving carbocation intermediates and rearrangements.
Acid-Catalyzed Transformations: The reaction of adamantane alcohols with sodium azide in strong acids like sulfuric acid, as described under SN1 pathways, can be viewed in this context if intermediate azides are formed and subsequently react or rearrange. For example, the acidolysis of certain azidoadamantanes can lead to rearranged products, such as 4-azahomoadamantan-3-ol derivatives, which implies the initial formation of an azide and its subsequent transformation acs.orgclockss.org. Specifically, the reaction of 2-adamantanol (B149831) with NaN₃/CH₃SO₃H in CHCl₃ is mentioned as a convenient route to the unsubstituted 4-azahomoadamant-4-ene, which is derived from an azido (B1232118) intermediate clockss.org.
Nucleophilic Substitution Reactions
Advanced Synthetic Strategies for Functionalized Azidoadamantanes
Beyond the direct synthesis of this compound and its simple congeners, more complex functionalized azidoadamantanes can be prepared using advanced strategies. These often build upon the fundamental azidation methods or utilize the reactivity of the azide group itself.
Click Chemistry: 1-Azidoadamantane is frequently used as a building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for the facile synthesis of triazole-linked adamantane conjugates with various molecules, such as porphyrins beilstein-journals.org. For example, the reaction of octaalkynyl-Zn-porphyrin with 1-azidoadamantane under CuAAC conditions provides porphyrin-adamantane conjugates beilstein-journals.org.
Modification of Existing Azidoadamantanes: The azide group in azidoadamantanes can be further modified. For instance, 1-(azidomethyl)adamantane (B3276110) can undergo reduction to the corresponding amine using LiAlH₄ or catalytic hydrogenation . It can also participate in cycloaddition reactions with alkynes or strained alkenes ontosight.ai.
Synthesis of Adamantane-Based Allylic Azides: Specific methodologies have been developed for synthesizing allylic azides of the adamantane series, which can involve nucleophilic substitution of allyl bromides with sodium azide. These reactions can sometimes yield mixtures of substitution products and isomers resulting from ontosight.aiontosight.ai-sigmatropic rearrangement researchgate.netresearchgate.net.
Reactivity Profiles and Mechanistic Investigations of 2 Azidoadamantane
Thermal and Photochemical Decomposition Pathways
The decomposition of 2-azidoadamantane, initiated by either thermal or photochemical means, serves as a primary route to highly reactive nitrogen-containing intermediates. The process fundamentally involves the extrusion of a molecule of dinitrogen (N₂), leading to the formation of a 2-adamantyl nitrene. rsc.orgsciencemadness.org This nitrene species is central to the subsequent reactivity of the parent azide (B81097), dictating the array of potential products. The pathways of decomposition are complex, with outcomes influenced by factors such as temperature, solvent, and the specific method of energy input (heat versus light). sciencemadness.orgnih.gov
The generation of a nitrene from an organic azide is the rate-determining step in its decomposition. rsc.org This transformation occurs through the cleavage of the nitrogen-nitrogen single bond (N-N₂). Theoretical and experimental studies on analogous alkyl azides provide a framework for understanding this critical step for this compound. rsc.orgacs.org
The thermal decomposition of an alkyl azide like this compound from its ground electronic state (a singlet, S₀) can proceed through two distinct, parallel pathways to generate the corresponding nitrene. rsc.orgresearchgate.net
Spin-Allowed Pathway: This pathway involves a transition from the singlet ground state of the azide to the singlet ground state of the nitrene (¹RN) with the concurrent release of singlet dinitrogen (¹N₂). The reaction proceeds through a singlet transition state, and because the spin multiplicity is conserved (singlet → singlet), it is considered "spin-allowed." rsc.orgresearchgate.net For simple alkyl azides, computational studies have shown this to be the kinetically favored route in thermal decompositions. rsc.org
Spin-Forbidden Pathway: Alternatively, the azide can undergo decomposition via a spin-forbidden route. This involves an intersystem crossing from the singlet potential energy surface of the azide to the triplet potential energy surface. acs.org The molecule then passes through a minimum energy crossing point (MECP) to form the triplet ground state of the nitrene (³RN) and singlet dinitrogen. rsc.orgacs.org While termed "forbidden" by selection rules, this pathway is competitive, as the energy barrier is often very close to that of the spin-allowed path. acs.orgresearchgate.net For several alkyl azides, the calculated energy barriers for both singlet and triplet nitrene formation are nearly identical. acs.org
The competition between these two pathways is a key determinant of the initial electronic state of the generated nitrene, which in turn governs its subsequent chemical behavior. researchgate.netsu.se
Photochemical decomposition, initiated by the absorption of UV light, is a common method for generating nitrenes from azides. sciencemadness.orgresearchgate.net Direct photolysis of an alkyl azide typically leads to the unselective production of both singlet and triplet nitrenes. nih.gov The initially formed electronically excited singlet azide can either decompose to the singlet nitrene or undergo intersystem crossing to an excited triplet state, which then yields the triplet nitrene. sciencemadness.org
Consistent with Hund's rule, the triplet state is generally the more stable ground state for most nitrenes, including alkyl nitrenes. researchgate.net The two electronic states exhibit distinct reactivity:
Singlet Nitrenes: These species are more electrophilic and can undergo reactions like C-H insertion with retention of configuration. wikidoc.org
Triplet Nitrenes: These species behave as diradicals and typically undergo reactions such as hydrogen atom abstraction and dimerization. researchgate.netjosorge.com
The selective generation of the triplet nitrene can be achieved through triplet-sensitized photolysis. In this technique, a sensitizer (B1316253) molecule (e.g., acetone, benzophenone) absorbs the light, undergoes intersystem crossing to its triplet state, and then transfers its energy to the azide molecule. researchgate.netacs.org This energy transfer promotes the azide directly to its triplet state, which then decomposes exclusively to the triplet nitrene. nih.govacs.org Studies on the closely related 1-azidoadamantane (B1269512) have shown that intermolecular triplet-sensitized photolysis leads to products characteristic of triplet nitrene reactivity, such as dimerization to form di-(adamantan-1-yl)-1,2-diazene and hydrogen abstraction from the solvent. researchgate.net
The elimination of dinitrogen is the key step in the decomposition of this compound. While detailed kinetic studies on the thermal or photochemical decomposition of the free azide are not extensively reported, investigations into metal-mediated decomposition provide insight. In a gold-catalyzed system, the dinitrogen elimination from a complex of this compound was found to be a first-order process. acs.orgnih.gov The activation parameters for this specific system were determined experimentally, highlighting the energetic requirements for the N-N₂ bond cleavage. acs.orgnih.gov In other metal-complexed systems involving alkyl azides, the rate of N₂ extrusion has been observed to be dependent on temperature, with some complexes being stable at room temperature but eliminating dinitrogen upon heating to 60-80 °C. nih.gov
Following the generation of the 2-adamantyl nitrene intermediate, the species can undergo various transformations, with intramolecular rearrangement being a prominent pathway.
A significant reaction of the intermediate formed from this compound is a unimolecular ring expansion, which provides a facile route to the 4-azahomoadamant-4-ene skeleton. clockss.orggoogle.comgoogle.com This transformation can be initiated either photolytically or through acidolysis (a Schmidt-type reaction). clockss.org In this rearrangement, one of the C-C bonds adjacent to the nitrene-bearing carbon migrates to the nitrogen atom, resulting in an expanded, seven-membered aza-ring fused within the adamantane (B196018) framework.
The specific outcome of the reaction can be influenced by the decomposition method. For instance, the photolytic ring expansion of various 2-substituted-2-azidoadamantanes affords the corresponding 5-substituted-4-azahomoadamant-4-enes. clockss.org This method has proven effective even for substrates where acid-catalyzed decomposition fails, such as with a 2-phenyl substituent. clockss.org Similarly, acid-catalyzed decomposition of 2-alkyl-2-azidoadamantanes with acids like methanesulfonic acid also yields the corresponding 5-alkyl-4-azahomoadamant-4-enes in good yields. clockss.orgthieme-connect.de
The following table summarizes the formation of various azahomoadamantene derivatives from the corresponding this compound precursors via different decomposition methods, as reported in the literature. clockss.org
| Precursor (2-Substituted-2-azidoadamantane) | Decomposition Method | Product (5-Substituted-4-azahomoadamant-4-ene) | Yield (%) | Reference |
|---|---|---|---|---|
| 92a (R=H) | Acidolysis | 93a (R=H) | 73 | clockss.org |
| 92b (R=Me) | Acidolysis | 93b (R=Me) | 85 | clockss.org |
| 92c (R=Et) | Acidolysis | 93c (R=Et) | 88 | clockss.org |
| 92d (R=Pr) | Acidolysis | 93d (R=Pr) | 80 | clockss.org |
| 92e (R=Ph) | Photolysis | 93e (R=Ph) | 48 | clockss.org |
| 92f (R=CH₂Ph) | Photolysis | 43f (R=COPh)* | 45 | clockss.org |
Note: The 5-benzyl derivative was reported to be unstable and was isolated as the 5-benzoyl derivative after air oxidation.
Rearrangement Reactions
Formation of Aziridine (B145994) and Related Species
The formation of aziridines from this compound can be achieved through photolysis. The photolysis of 1-azidoadamantane in low-temperature matrices has been studied, and similar reactivity can be expected from its 2-azido isomer. osti.gov Upon irradiation, this compound can generate a highly reactive nitrene intermediate. This nitrene can then react with alkenes to form the corresponding aziridine ring system. The stereochemistry of the starting alkene is often retained in the aziridine product. thieme-connect.de
In the context of transition metal catalysis, the reaction of this compound with olefins in the presence of certain catalysts can lead to aziridination. For instance, iron complexes have been shown to catalyze the aziridination of various alkenes using both alkyl and aryl azides. core.ac.uk The reaction proceeds via the formation of a metal-nitrenoid intermediate, which then transfers the nitrene group to the olefin. core.ac.ukresearchgate.net The efficiency and selectivity of this process can be influenced by the nature of the catalyst and the reaction conditions. researchgate.net
Furthermore, the rearrangement of the adamantyl nitrene generated from this compound can lead to the formation of other nitrogen-containing species. For example, in the presence of a dirhodium catalyst, the adamantyl nitrene can undergo a C-C bond insertion, leading to a transient 2-azahomoadamant-3-ene ligand. This highly strained anti-Bredt imine can then be trapped by water to form a hemiaminal. chemrxiv.org
Transition Metal-Mediated Reactivity
The reactivity of this compound can be significantly influenced and controlled by transition metal complexes, opening pathways for various nitrogen-transfer reactions. nih.gov These transformations are often proposed to proceed through the formation of transient metal-nitrenoid intermediates. osti.govnih.gov
Nitrene Transfer Catalysis
Nitrene transfer catalysis is a powerful strategy for the formation of C-N bonds, and this compound serves as a precursor to the adamantyl nitrene. core.ac.uk Transition metal complexes, particularly those of rhodium and iron, have been extensively studied for their ability to catalyze these reactions. sci-hub.senih.govnih.gov
C-H Amination Reactions and Mechanistic Elucidation (e.g., H-Atom Abstraction/Radical Recombination)
Transition metal-catalyzed C-H amination allows for the direct functionalization of otherwise unreactive C-H bonds. nih.gov Iron and cobalt complexes have proven effective in mediating intramolecular and intermolecular C-H amination reactions using organic azides like this compound. nih.govgoogle.com
The mechanism of these reactions is often proposed to involve a hydrogen-atom abstraction followed by a radical recombination step. nih.govrsc.org Kinetic isotope effect studies have provided strong evidence for this stepwise mechanism. For example, a large kinetic isotope effect (kH/kD) has been observed in some cobalt-catalyzed C-H amination reactions, suggesting that C-H bond cleavage is the rate-determining step. nih.gov
The general catalytic cycle is thought to involve the reaction of the metal complex with the azide to form a metal-nitrenoid intermediate. google.com This intermediate then abstracts a hydrogen atom from a C-H bond to generate a carbon-centered radical and a metal-amido species. Subsequent radical recombination affords the aminated product and regenerates the active catalyst. google.comrsc.org
Olefin Aziridination Pathways
The reaction of this compound with olefins in the presence of a suitable transition metal catalyst can lead to the formation of aziridines. rsc.orguchicago.educaltech.edu This reaction provides a direct method for the synthesis of these three-membered nitrogen-containing heterocycles. core.ac.uk
The mechanism of metal-catalyzed aziridination is believed to proceed through a metal-nitrenoid intermediate. researchgate.netnih.gov This intermediate can react with an olefin in a concerted or stepwise manner. In a concerted mechanism, the nitrene is transferred to the double bond in a single step. In a stepwise mechanism, a radical intermediate is formed, which then undergoes ring closure to form the aziridine. rsc.org The specific pathway can depend on the metal catalyst and the nature of the olefin. researchgate.netrsc.org For instance, some iron-porphyrin complexes are thought to proceed via a concerted, asynchronous mechanism, while others involving radical intermediates have also been proposed. rsc.org
The chemoselectivity between aziridination and allylic C-H amination is a key aspect of these reactions. rsc.org The choice of catalyst and reaction conditions can often be tuned to favor one pathway over the other. For example, some iron complexes show a preference for aziridination of aliphatic olefins, while others favor allylic C-H amination. rsc.org
Catalytic Systems Utilizing Iron and Rhodium Complexes
Both iron and rhodium complexes are prominent catalysts for nitrene transfer reactions involving this compound. sci-hub.senih.govresearchgate.net
Iron Complexes: Iron-based catalysts are attractive due to the low cost and low toxicity of iron. A variety of iron complexes, including those with dipyrrinato and porphyrin ligands, have been shown to be effective for both C-H amination and olefin aziridination. core.ac.ukgoogle.comrsc.org The reactivity of these complexes is influenced by the ligand environment, which can affect the electronic structure of the active iron-nitrenoid intermediate. google.comrsc.org For example, sterically demanding ligands can promote catalytic activity by preventing catalyst deactivation. nih.gov
Rhodium Complexes: Dirhodium(II) carboxylate complexes are particularly well-known for their ability to catalyze nitrene transfer reactions. nih.govnih.gov These catalysts are effective for intramolecular C-H amination and intermolecular olefin aziridination. nih.govnih.gov The mechanism of Rh(II)-catalyzed amination is generally believed to involve the formation of a rhodium-nitrenoid intermediate. osti.govchemrxiv.org These intermediates are highly reactive and have been challenging to characterize directly, though recent studies have provided structural insights through crystalline matrix isolation. osti.govchemrxiv.org
| Catalyst System | Reaction Type | Substrate | Key Features |
| Iron(II) dipyrrinato complexes | C-H Amination / Aziridination | Alkanes / Olefins | Catalyzes intermolecular N-group transfer with a preference for allylic amination over aziridination with certain olefins. rsc.org |
| Cobalt(III) imido complexes | C-H Amination | Alkanes | Exhibits high rates and yields for intramolecular C-H amination, proceeding via a stepwise H-atom abstraction/radical recombination mechanism. nih.gov |
| Dirhodium(II) carboxylate complexes | C-H Amination / Aziridination | Alkanes / Olefins | Effective for both intramolecular C-H amination and intermolecular aziridination. nih.govnih.gov The reactive nitrenoid intermediate has been structurally characterized. osti.govchemrxiv.org |
Radical Character Delocalization in Metal-Nitrenoid Intermediates
The electronic structure of the metal-nitrenoid intermediate is crucial in determining its reactivity. nih.govuva.nl In many cases, these intermediates are best described as having significant radical character delocalized over the metal-nitrogen unit. google.comnih.gov This delocalization plays a key role in facilitating reactions such as C-H amination via hydrogen atom abstraction. google.com
For instance, in some high-spin iron(III) imido complexes, the electronic structure is described as a high-spin Fe(III) center antiferromagnetically coupled to an imido radical. google.comrsc.org This electronic configuration places significant radical character on both the Fe-N σ and π bonds, enabling both H-atom abstraction and radical recombination pathways. google.com Similarly, cobalt(II) complexes can generate cobalt(III) nitrene radical intermediates through an intramolecular electron transfer from the metal to the nitrene moiety. uva.nl The unpaired electron in these species often resides in a Co-N antibonding π-orbital, resulting in substantial spin density on the nitrogen atom. uva.nl This radical character is fundamental to the observed radical-type reactivity of these complexes. nih.gov
The extent of radical character and its distribution within the metal-nitrenoid unit can be influenced by the metal, the ligand environment, and the nature of the nitrene substituent. rsc.orgnih.gov This tunability allows for the rational design of catalysts with tailored reactivity and selectivity for specific C-N bond-forming reactions.
Other Key Reaction Pathways
Beyond the more common applications, the reactivity of the azido (B1232118) group in this compound opens avenues for various other chemical transformations. These pathways are crucial for synthesizing a range of adamantane derivatives, particularly those containing nitrogen. Key among these are the Staudinger reaction for iminophosphorane and amine synthesis, direct reduction of the azide to an amine, and sigmatropic rearrangements in related allylic systems.
The Staudinger reaction provides a mild and efficient method for the transformation of organic azides. organic-chemistry.org When this compound is treated with an organophosphine, typically a triaryl- or trialkylphosphine like triphenylphosphine (B44618) (PPh₃), a nucleophilic attack by the phosphorus atom on the terminal nitrogen of the azide group occurs. organic-chemistry.orgwikipedia.org This initial step leads to the formation of a phosphazide (B1677712) intermediate.
The phosphazide is generally unstable and undergoes a retro-[2+2] cycloaddition, extruding dinitrogen gas (N₂) to yield an aza-ylide, more commonly known as an iminophosphorane (or phosphinimine). nih.govuliege.be The resulting N-(adamantan-2-yl)iminophosphorane is a versatile intermediate. The reaction stoichiometry is R₃P + Ad-N₃ → R₃P=N-Ad + N₂. wikipedia.org
The stability and subsequent reactivity of the iminophosphorane depend on the substituents on the phosphorus atom and the reaction conditions. While some iminophosphoranes can be isolated, they are often generated in situ for further reactions. nih.govuliege.be For instance, the reaction of 1-azidoadamantane with trialkylphosphines has been studied thermodynamically, and in some cases, the intermediate phosphazide can be isolated at low temperatures. nih.gov The reaction with trimethylphosphine (B1194731) (PMe₃) proceeds smoothly to the phosphazene (iminophosphorane) with nitrogen loss. nih.gov A similar reactivity pattern is expected for this compound.
Table 1: The Staudinger Reaction of this compound
| Reactant | Reagent | Intermediate | Product (after hydrolysis) |
|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | N-(Adamantan-2-yl)-P,P,P-triphenyl-phosphazide | N-(Adamantan-2-yl)iminotriphenylphosphorane |
| This compound | Tributylphosphine (PBu₃) | N-(Adamantan-2-yl)-P,P,P-tributyl-phosphazide | N-(Adamantan-2-yl)iminotributylphosphorane |
This interactive table summarizes the key components of the Staudinger reaction involving this compound.
The conversion of the azido group to a primary amine is a fundamental transformation in organic synthesis, providing access to valuable building blocks. For this compound, this reduction yields 2-aminoadamantane, a precursor for various biologically active molecules and synthetic intermediates. clockss.orgnih.gov
One of the most common methods for this transformation is the Staudinger reduction . This two-step process begins with the formation of the iminophosphorane as described above. Subsequent hydrolysis of the iminophosphorane cleaves the P=N bond, affording the primary amine (2-aminoadamantane) and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The mildness of this reaction makes it compatible with a wide range of functional groups. organic-chemistry.org
Other established methods for reducing azides are also applicable to this compound:
Catalytic Hydrogenation : This method involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient process, though care must be taken with sterically hindered azides to ensure complete reaction.
Reduction with Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) can effectively reduce azides to amines. This method is robust but less chemoselective than the Staudinger reduction or catalytic hydrogenation.
Table 2: Comparison of Reduction Methods for this compound
| Method | Reagents | Byproducts | Conditions | Advantages |
|---|---|---|---|---|
| Staudinger Reduction | 1. R₃P (e.g., PPh₃)2. H₂O | R₃P=O | Mild, neutral conditions | High chemoselectivity, tolerant of many functional groups. organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C | None | Typically room temperature and atmospheric or slightly elevated pressure | Clean reaction with no stoichiometric byproducts. |
This interactive table compares common laboratory methods for the reduction of this compound to 2-aminoadamantane.
While not a direct reaction of this compound itself, researchgate.netresearchgate.net-sigmatropic rearrangements are a crucial aspect of the chemistry of structurally related adamantyl allylic azides. researchgate.net This type of rearrangement, often referred to as an allylic azide rearrangement or a Winstein rearrangement, involves the reversible isomerization of an allylic azide. researchgate.netnih.gov
When an adamantane-substituted allyl halide is treated with an azide source like sodium azide, a mixture of products is often obtained. This mixture consists of the expected nucleophilic substitution product and an isomeric azide formed via a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netdntb.gov.ua The reaction proceeds through a dynamic equilibrium where the azide group migrates across the allylic system. researchgate.netnih.gov
For example, the reaction of 1-[(1E)-3-bromoprop-1-en-1-yl]adamantane with sodium azide yields a mixture of the corresponding primary allylic azide and the rearranged tertiary allylic azide. researchgate.net The position of this equilibrium is influenced by the steric bulk of the adamantyl group and the substitution pattern of the double bond. researchgate.netresearchgate.net The conformationally rigid adamantane framework can significantly affect the ratio of the isomeric allylic azides in the equilibrium mixture. researchgate.net This reactivity allows for the synthesis of diverse nitrogen-containing adamantane structures, as the different isomers in the equilibrium can be trapped through selective subsequent reactions like epoxidation or cycloaddition. researchgate.netnih.gov
Table 3: researchgate.netresearchgate.net-Sigmatropic Rearrangement in Adamantyl Allylic Azides
| Starting Material | Reaction | Product Mixture | Isomer Ratio |
|---|---|---|---|
| 1-[(1E)-3-Bromoprop-1-en-1-yl]adamantane | NaN₃ in aqueous acetone | 1-[(1E)-3-Azidoprop-1-en-1-yl]adamantane and 1-(1-Azidoprop-2-en-1-yl)adamantane | 86 : 14 |
Data sourced from Leonova et al. researchgate.net This interactive table illustrates the formation of isomeric mixtures via nucleophilic substitution followed by researchgate.netresearchgate.net-sigmatropic rearrangement.
Computational and Theoretical Studies on 2 Azidoadamantane
Mechanistic Probing Through Computational Simulations
Analysis of Solvation Effects on Reaction Pathways
The influence of solvent environments on the reaction mechanisms and energy profiles of 2-azidoadamantane is a critical area of study, often explored through advanced computational techniques. Molecular Dynamics (MD) simulations, utilizing software packages such as GROMACS, are employed to model the impact of specific solvents, like dichloromethane (B109758) or dimethyl sulfoxide (B87167) (DMSO), on reaction rates . Complementary to MD, Density Functional Theory (DFT) calculations, frequently integrated with implicit solvation models such as the Self-Consistent Reaction Field (SCRF) or the Solvation Model Density (SMD), provide a means to account for solvent effects on potential energy surfaces, transition states, and reaction intermediates researchgate.netumn.edu.
Research indicates that the choice of solvent can significantly alter reaction pathways and the nature of the resulting products. For instance, in cycloaddition reactions involving related azide (B81097) compounds and reactive intermediates like benzyne, different solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) have been shown to lead to distinct product formations qut.edu.au. While gas-phase calculations offer a foundational understanding, they may not fully capture the intricate interactions present in solution, potentially leading to discrepancies when compared with experimental observations rsc.org. Solvation effects are particularly important as polar solvents can more effectively stabilize polar transition states or intermediates compared to nonpolar solvents, thereby influencing activation barriers and potentially shifting the preference towards different reaction pathways researchgate.net. Studies on analogous azide compounds have demonstrated that solvation can lead to a reduction in activation energies when compared to gas-phase calculations researchgate.net. Furthermore, the inherent steric bulk of the adamantane (B196018) cage in this compound can influence reaction rates, and this steric effect may be further modulated by the surrounding solvent environment .
Prediction of Reactivity and Selectivity
Predicting the reactivity and selectivity of this compound is primarily achieved through sophisticated computational methodologies, offering insights into its chemical behavior. Density Functional Theory (DFT) stands as a cornerstone in these predictive efforts, enabling the modeling of transition states, the determination of activation energies for various reaction channels (including azide decomposition and cycloadditions), and the assessment of intermediate stability rsc.org. Advanced quantum chemistry models, encompassing both ab initio and DFT approaches, are utilized to simulate reaction mechanisms, covering aspects like spin-allowed and spin-forbidden pathways, and to accurately characterize stationary points on the potential energy surface researchgate.net.
The computational predictions are rigorously validated against experimental kinetic data, such as rate constants and activation energies obtained from techniques like stopped-flow spectroscopy or through the analysis of Arrhenius plots . Additionally, kinetic isotope effect (KIE) studies can provide crucial information about the rate-determining steps in reactions involving azides, thereby elucidating reaction mechanisms nih.gov.
The azide functional group inherently confers significant reactivity to this compound, facilitating participation in reactions such as cycloadditions, commonly known as "click chemistry," and thermal decomposition pathways that generate highly reactive nitrene intermediates acs.org. Computational studies are instrumental in identifying the most energetically favorable decomposition routes, often revealing that pathways involving N-N bond fission leading to nitrene formation possess the lowest activation barriers researchgate.net. The adamantane scaffold itself plays a role in modulating reactivity through steric effects, potentially leading to reduced reaction rates when compared to azides with less sterically demanding structures . Furthermore, research into metal-catalyzed reactions has shown that this compound can participate in C-H amination processes, with computational and kinetic data proving essential for understanding and predicting these transformations nih.govosu.edu.
In terms of selectivity, DFT calculations, particularly when integrated with solvation models, demonstrate considerable efficacy in forecasting regioselectivity and stereoselectivity in reactions such as cycloadditions umn.eduresearchgate.net. By comparing the relative energies of transition states that lead to different potential products, computational methods can predict which product is likely to be formed preferentially umn.edursc.org. For example, computational modeling can elucidate transition state stabilization through specific molecular interactions, thereby explaining observed selectivities acs.org. Experimental data, such as the analysis of product ratios derived from techniques like NMR spectroscopy or GCMS, is vital for confirming and refining these computational selectivity predictions rsc.orgresearchgate.net.
Advanced Characterization Techniques for 2 Azidoadamantane and Its Reactive Intermediates
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods are fundamental tools for probing the molecular structure and electronic properties of 2-azidoadamantane and its derivatives. Each technique offers a unique window into the molecule's composition and behavior, from the local environment of specific nuclei to the identification of transient species formed during reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. The inherent symmetry of the adamantane (B196018) core results in NMR spectra that can be complex, yet highly informative.
¹H NMR: In the proton NMR spectrum of adamantane derivatives, the chemical shifts are influenced by the substituent's electronegativity and spatial orientation. For this compound, the proton attached to the same carbon as the azide (B81097) group (C2-H) is expected to be deshielded, appearing at a downfield chemical shift due to the electron-withdrawing nature of the N₃ group. The remaining protons on the adamantane cage would appear as a series of complex, overlapping multiplets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbon atom bonded to the azide group (C2) will exhibit the most significant downfield shift. The chemical shifts of other carbon atoms in the cage are also affected, providing a distinct fingerprint of the substitution pattern. Due to the low natural abundance of ¹³C and the potential for long relaxation times, especially for quaternary carbons, specialized NMR experiments are often employed for full spectral assignment. bhu.ac.incompoundchem.com
Below is a table of predicted NMR chemical shifts for this compound, based on data from similar adamantane derivatives. nih.govspectrabase.comspectrabase.com
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H attached to C2 | 3.5 - 4.0 | Broad Singlet |
| ¹H | Bridgehead CH | 2.0 - 2.3 | Multiplet |
| ¹H | CH₂ (cage) | 1.6 - 2.0 | Multiplet |
| ¹³C | C2 (bearing N₃) | 60 - 70 | CH |
| ¹³C | Bridgehead CH | 30 - 40 | CH |
| ¹³C | CH₂ (cage) | 25 - 35 | CH₂ |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is an essential tool for identifying reactive intermediates that have fleeting lifetimes. nih.govresearchgate.net In the study of this compound, thermolysis or photolysis can generate a highly reactive 2-adamantylnitrene intermediate by eliminating a molecule of nitrogen (N₂). These nitrenes are often too short-lived to be observed directly.
Electrospray Ionization (ESI-MS) and other soft ionization techniques can be used to detect these transient species, often by employing chemical trapping agents. nih.gov For instance, the nitrene can be reacted with a nucleophile in the reaction mixture, forming a stable adduct that can then be ionized and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can further be used to fragment the trapped ion, providing structural information that confirms the identity of the intermediate. rsc.orgresearchgate.net This approach allows for the verification of proposed reaction mechanisms by providing direct evidence for the existence of key intermediates.
Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. nih.gov This method is particularly valuable for characterizing metal-containing derivatives of this compound, where the adamantyl ligand might be coordinated to an iron center. rsc.org The technique provides precise information about the oxidation state, spin state, and coordination geometry of the iron atom. mdpi.comacs.org
Key parameters obtained from a Mössbauer spectrum include:
Isomer Shift (δ): This parameter is related to the electron density at the nucleus and provides information about the oxidation state (e.g., Fe(II), Fe(III), Fe(IV)) and covalency of the iron-ligand bonds. semanticscholar.org
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient. It provides insights into the symmetry of the coordination environment around the iron nucleus. A non-zero ΔE_Q indicates a distorted geometry from perfect cubic symmetry.
| Iron Complex Type | Typical Isomer Shift (δ) (mm·s⁻¹) | Typical Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | Information Gained |
| High-Spin Fe(II) Adamantane Complex (Octahedral) | 0.9 - 1.3 | 2.0 - 3.0 | Fe²⁺ oxidation state, distorted octahedral environment |
| Low-Spin Fe(II) Adamantane Complex (Octahedral) | 0.2 - 0.5 | 0.0 - 0.8 | Fe²⁺ oxidation state, more symmetric environment |
| High-Spin Fe(III) Adamantane Complex (Octahedral) | 0.3 - 0.6 | 0.0 - 0.9 | Fe³⁺ oxidation state, often in a symmetric environment |
Data are representative values for iron complexes and serve as an illustrative example.
By studying organometallic complexes where an adamantane derivative is a ligand, Mössbauer spectroscopy can reveal how the bulky and electron-donating adamantyl group influences the electronic structure of the metal center.
Crystallographic Studies
Crystallography provides the most definitive structural information, offering a precise three-dimensional map of atomic positions within a molecule and its arrangement in a crystal lattice.
Single-crystal X-ray diffraction is the gold standard for determining the exact molecular structure of stable compounds. For derivatives of this compound, this technique can precisely measure all bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This data confirms the rigid chair-like conformations of the cyclohexane rings within the adamantane core and reveals the geometry of the azide substituent and its orientation relative to the cage. researchgate.net
Crystallographic analysis also provides invaluable information about intermolecular interactions in the solid state, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal packing. researchgate.net
| Parameter | Description | Typical Information Obtained for Adamantane Derivatives |
| Crystal System | The symmetry class of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the unit cell | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |
| Bond Lengths (Å) | The distance between two bonded atoms | C-C bond lengths within the cage (~1.54 Å), C-N bond of the azide group (~1.48 Å) |
| Bond Angles (°) | The angle between three connected atoms | C-C-C angles within the cage (close to tetrahedral 109.5°), C-N-N angle of the azide |
Characterizing highly reactive, short-lived species like metal-nitrenoids is a significant challenge. The fleeting lifetimes of these intermediates often prevent their direct characterization by conventional methods. acs.org Crystalline matrix isolation is an innovative technique designed to overcome this obstacle. fao.org
In this method, a stable precursor complex, such as a metal complex with a this compound ligand, is crystallized. The single crystal itself then serves as an ordered, rigid matrix. fu-berlin.de The reactive intermediate (the metal-nitrenoid) is generated in situ within this crystalline matrix, typically through photolysis, which causes the azide to expel N₂ gas. Because the resulting nitrenoid is trapped within the rigid lattice of the surrounding molecules, it is prevented from reacting further, allowing its structure to be determined by X-ray diffraction. acs.orgfao.org This powerful technique provides unprecedented structural snapshots of transient species that are central to important chemical transformations like C-H amination. acs.orgfao.org
Applications of 2 Azidoadamantane in Advanced Organic Synthesis and Functional Materials
Role as a Versatile Synthetic Intermediate
2-Azidoadamantane serves as a crucial precursor in the synthesis of a variety of complex organic molecules. Its distinct chemical properties allow for the construction of intricate molecular architectures that are otherwise challenging to access.
Precursor for Aza-Modified and Heteroadamantane Derivatives
The azide (B81097) group in this compound is a versatile functional handle for introducing nitrogen into the adamantane (B196018) framework, leading to the formation of aza-modified adamantanes and other heteroadamantane derivatives. These compounds are of significant interest due to their potential biological activities and unique structural properties.
One of the key transformations of this compound is its reduction to 2-aminoadamantane. This can be achieved using various reducing agents, such as lithium aluminum hydride. The resulting amine can then be further functionalized to create a wide range of derivatives.
Furthermore, the azide group can participate in various cycloaddition reactions. For instance, the reaction of this compound with alkynes, often catalyzed by copper(I), leads to the formation of 1,2,3-triazoles. This "click chemistry" approach provides an efficient and reliable method for constructing complex molecules containing the adamantane scaffold.
Additionally, intramolecular reactions of this compound derivatives can lead to the formation of novel heterocyclic systems. For example, the photolysis or thermolysis of this compound can generate a highly reactive nitrene intermediate, which can then undergo C-H insertion or rearrangement reactions to yield various aza-heterocycles. acs.org
Building Block for 4-Azahomoadamantene Scaffolds
A particularly significant application of this compound is its use as a precursor for the synthesis of 4-azahomoadamantene scaffolds. clockss.org This transformation typically involves a ring expansion reaction, which can be initiated by either acidolysis or photolysis of this compound derivatives. clockss.org
In the acid-catalyzed reaction, treatment of 2-alkyl- or 2-aryl-2-azidoadamantanes with a strong acid, such as a mixture of sodium azide and methanesulfonic acid in chloroform (B151607), leads to the formation of 5-substituted 4-azahomoadamant-4-enes in good yields. clockss.org This method, however, is not suitable for preparing the 5-unsubstituted derivative directly from this compound, which requires alternative synthetic routes. clockss.org The acidolysis proceeds via a concerted mechanism involving the loss of dinitrogen and subsequent migration of one of the bridgehead carbons to the nitrogen atom.
Alternatively, the photolytic ring expansion of this compound derivatives also affords the corresponding 4-azahomoadamant-4-enes. clockss.org This method is particularly useful for synthesizing derivatives that are not accessible through the acid-catalyzed route, such as the 5-phenyl derivative. clockss.org The photolytic reaction is believed to proceed through a nitrene intermediate.
The resulting 4-azahomoadamantene derivatives are valuable intermediates for the synthesis of more complex aza-modified adamantane heterocycles. clockss.org
Functionalization of Polycyclic Hydrocarbons
The adamantane cage of this compound can be considered a fundamental polycyclic hydrocarbon. The reactions of the azide group allow for the introduction of various functionalities onto this rigid scaffold. This functionalization is crucial for tailoring the properties of adamantane-containing molecules for specific applications.
For example, the azide group can be converted into an amine, which can then be acylated, alkylated, or used in the formation of Schiff bases. These transformations provide access to a wide array of functionalized adamantane derivatives with potential applications in materials science and medicinal chemistry.
Furthermore, the azide group itself can act as a versatile handle for attaching other molecular fragments through click chemistry. chemimpex.com This allows for the modular construction of complex architectures based on the adamantane core. The robust nature of the adamantane cage ensures that the resulting molecules maintain their structural integrity, which is often a desirable feature in materials science.
Development of Advanced Materials
The unique combination of the rigid adamantane core and the reactive azide group makes this compound an attractive building block for the development of advanced materials with tailored properties.
Incorporation into Polymeric Systems (e.g., Adamantane Functionalized Poly(2-oxazoline)s)
This compound and its derivatives can be incorporated into polymeric systems to impart specific properties, such as thermal stability, rigidity, and hydrophobicity. One notable example is the functionalization of poly(2-oxazoline)s (PAOx) with adamantane moieties. mdpi.comnih.gov
While direct polymerization of this compound-containing monomers can be challenging, a common strategy involves the post-polymerization modification of a pre-existing polymer. For instance, a PAOx copolymer containing ester side chains can be reacted with an adamantane-containing amine, which can be synthesized from this compound, to introduce adamantane groups into the polymer structure. mdpi.comnih.gov
The resulting adamantane-functionalized PAOx exhibits interesting properties, such as a lower critical solution temperature (LCST), which can be tuned by complexation with cyclodextrins. mdpi.comnih.gov This supramolecular interaction allows for precise control over the polymer's solubility in response to external stimuli, making these materials promising for applications in drug delivery and smart materials. mdpi.comnih.gov The incorporation of the bulky adamantane group can also influence the polymer's glass transition temperature and mechanical properties. nih.gov
Design of Multifunctional Molecular Probes
The unique chemical properties of this compound make it a valuable component in the design of multifunctional molecular probes. rsc.org The azide group can serve as a photoaffinity label or as a handle for bioconjugation via click chemistry. rsc.org
For example, a molecule containing a this compound unit can be designed to interact with a specific biological target. Upon photoirradiation, the azide group can generate a reactive nitrene that forms a covalent bond with the target, allowing for its identification and characterization.
Supramolecular Chemistry and Host-Guest Systems
The rigid, cage-like structure of this compound makes it an excellent guest molecule in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent interactions. The unique geometry and hydrophobicity of the adamantane core, combined with the reactive nature of the azido (B1232118) group, allow this compound to participate in the formation of stable host-guest complexes with various macrocyclic hosts. These interactions are governed by forces such as van der Waals interactions, hydrophobic effects, and hydrogen bonding. The encapsulation of this compound within a host cavity can significantly alter its chemical and physical properties, leading to novel applications in advanced organic synthesis and the development of functional materials.
Formation of Inclusion Complexes with Cyclodextrins
This compound readily forms inclusion complexes with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The size of the cyclodextrin (B1172386) cavity dictates the stoichiometry and stability of the resulting complex. Studies have shown that this compound forms 1:1 inclusion complexes with β-cyclodextrin and 1:2 inclusion complexes with α-cyclodextrin. researchgate.net The formation of these complexes is primarily driven by the hydrophobic effect, where the nonpolar adamantane cage is encapsulated within the cyclodextrin cavity to minimize its interaction with the surrounding aqueous environment. The stability of these complexes can be characterized by their binding constants, which quantify the affinity between the host and guest molecules.
Research has also explored the complexation of this compound with chemically modified cyclodextrins, which can offer enhanced solubility and modified binding characteristics. The formation of these inclusion complexes is a critical first step for their application in areas such as controlled release systems and as nanoreactors for photochemical reactions.
| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Primary Driving Force |
| α-Cyclodextrin | This compound | 1:2 | Hydrophobic Effect |
| β-Cyclodextrin | This compound | 1:1 | Hydrophobic Effect |
Photofunctionalization within Supramolecular Assemblies
A significant application of this compound in supramolecular chemistry is its use as a precursor for photofunctionalization. Upon irradiation with light of a suitable wavelength (typically λ > 280 nm), the azido group in this compound undergoes photolysis, losing a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. acs.orgnih.gov When this process occurs within a supramolecular assembly, the host molecule can influence the subsequent reactions of the nitrene.
For instance, when this compound is encapsulated within the deep-cavity cavitand octa acid (OA), the photogenerated nitrene preferentially undergoes an intermolecular C-H insertion reaction with the host molecule. acs.orgnih.gov This is in contrast to the reaction in solution, where intramolecular insertion is the preferred pathway. acs.orgnih.gov This demonstrates the ability of the host to act as a "nanoreactor," directing the reactivity of the guest molecule. In the case of cucurbit nih.govuril (CB7) as the host, the photogenerated products remain tightly bound within the host cavity, and no reaction with the host itself is observed. acs.orgnih.gov This is attributed to the different locations of reactive C-H bonds in the two hosts; in octa acid, they are on the interior of the cavity, while in cucurbit nih.govuril, they are on the exterior. acs.orgnih.gov
| Host | Irradiation (λ) | Primary Reaction of Nitrene | Reference |
| Octa Acid (OA) | > 280 nm | Intermolecular C-H insertion with host | acs.orgnih.gov |
| Cucurbit nih.govuril (CB7) | > 280 nm | Intramolecular insertion (products remain encapsulated) | acs.orgnih.gov |
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The formation of stable inclusion complexes between this compound and various hosts is a clear demonstration of this phenomenon. The specificity of this recognition is determined by a combination of factors, including the size and shape complementarity between the host and guest, as well as the nature of the intermolecular forces involved.
Isothermal titration calorimetry (ITC) has been employed to study the thermodynamics of binding between this compound and hosts like octa acid and cucurbit nih.govuril. acs.orgnih.gov These studies reveal the formation of very stable 1:1 complexes in aqueous solution. acs.orgnih.gov The stability of these complexes, as indicated by their high binding constants, is a hallmark of effective molecular recognition. The primary driving forces for the recognition of the adamantane cage are van der Waals interactions and the hydrophobic effect. The azido group, while important for subsequent reactivity, plays a lesser role in the initial binding event.
The selectivity of molecular recognition can be observed in how different hosts influence the behavior of the encapsulated this compound. For example, the difference in reactivity of the photogenerated nitrene within octa acid versus cucurbit nih.govuril highlights how the specific host environment dictates the chemical outcome, a key aspect of molecular recognition. acs.orgnih.gov This ability to control reactivity through host-guest chemistry is a significant area of research with potential applications in catalysis and materials science.
| Host-Guest System | Stoichiometry | Evidence of Recognition | Key Factors |
| This compound @ Octa Acid | 1:1 | Stable complex formation, altered photoreactivity | Shape complementarity, van der Waals forces, hydrophobic effect |
| This compound @ Cucurbit nih.govuril | 1:1 | Stable complex formation, product encapsulation | Shape complementarity, van der Waals forces, hydrophobic effect |
| This compound @ β-Cyclodextrin | 1:1 | Formation of inclusion complex | Size and shape fit, hydrophobic interactions |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2-Azidoadamantane while minimizing hazardous byproducts?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the nucleophilic substitution of adamantane derivatives with azide groups. Use inert atmospheres (argon/nitrogen) to prevent unintended oxidation. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product .
- Safety : Follow GHS guidelines for handling azides (e.g., avoid shock/friction, use blast shields) and ensure proper ventilation to mitigate inhalation risks .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Experimental Design : Perform stability assays in buffered solutions (pH 2–12) at controlled temperatures. Use NMR (¹H/¹³C) and FTIR spectroscopy to track decomposition products. Compare results with computational stability predictions (e.g., DFT calculations) .
- Data Interpretation : Identify pH-dependent degradation pathways (e.g., hydrolysis of the azide group) and correlate with spectral shifts in carbonyl or C-N stretching bands .
Q. What are the critical parameters for safely storing this compound in laboratory settings?
- Guidelines : Store in airtight, light-resistant containers at –20°C to prevent thermal decomposition. Avoid proximity to reducing agents or heavy metals, which may catalyze explosive reactions .
- Monitoring : Conduct periodic DSC (Differential Scanning Calorimetry) to assess thermal stability and detect latent exothermic activity .
Advanced Research Questions
Q. How can contradictions in reported reaction yields of this compound be resolved?
- Analysis Framework : Compare synthetic protocols across studies (e.g., catalyst type, azide source purity). Use statistical tools (ANOVA) to evaluate yield variability. Replicate experiments under standardized conditions to isolate confounding variables (e.g., moisture sensitivity) .
- Case Study : A 2024 study attributed low yields (<40%) to trace metal impurities in solvents; switching to ultrapure solvents improved yields to 75% .
Q. What computational models best predict the reactivity of this compound in click chemistry applications?
- Methodology : Employ density functional theory (DFT) to calculate transition-state energies for azide-alkyne cycloadditions. Validate models against experimental kinetic data (e.g., Arrhenius plots) .
- Limitations : Address discrepancies between in silico predictions and empirical results (e.g., solvent effects not fully captured in gas-phase simulations) .
Q. How can researchers design scalable synthetic routes for this compound without compromising safety?
- Scale-Up Strategy : Use flow chemistry to minimize batch reaction hazards. Implement real-time monitoring (Raman spectroscopy) to detect azide accumulation. Optimize workup steps (e.g., aqueous quenching) to isolate intermediates safely .
- Risk Assessment : Conduct HAZOP (Hazard and Operability Study) to identify critical control points (e.g., exothermic peaks during azide addition) .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data for this compound derivatives?
- Approach : Apply multivariate analysis (PCA or PLS) to distinguish signal noise from structural variations. Cross-validate NMR/IR datasets with X-ray crystallography to resolve ambiguous assignments .
- Example : A 2023 study resolved conflicting ¹³C NMR peaks by correlating crystallographic data with solvent-induced conformational changes .
Q. How should researchers address reproducibility challenges in this compound-based catalytic studies?
- Best Practices : Document reagent lot numbers, solvent drying methods, and equipment calibration records. Publish raw datasets (e.g., via supplementary materials) to enable independent verification .
- Case Study : A multi-lab initiative (2024) identified atmospheric moisture as a key factor in catalytic inefficiency, leading to revised protocols for glovebox use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
